molecular formula C23H23ClN2O5S B6565582 N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1021252-11-8

N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B6565582
CAS No.: 1021252-11-8
M. Wt: 475.0 g/mol
InChI Key: FVRQVBBMKAVTBE-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide featuring a 3-chloro-4-methoxyphenyl group linked via an acetamide bridge to a 4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridine moiety.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-14-5-8-18(9-6-14)32(29,30)22-15(2)11-16(3)26(23(22)28)13-21(27)25-17-7-10-20(31-4)19(24)12-17/h5-12H,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRQVBBMKAVTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound is compared to three analogues (Table 1):

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Hydrogen-Bonding Capacity
Target Compound 4-Methylbenzenesulfonyl, 3-chloro-4-methoxyphenyl, dihydropyridinone ~481.9* Sulfonyl, amide, ether, chloro High (sulfonyl O, amide N-H, ether O)
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide 4-Chlorophenyl-oxadiazole, dihydropyridinone ~456.3 Oxadiazole, amide, chloro, ether Moderate (amide N-H, oxadiazole N/O)
N-(3-Chloro-4-methoxyphenyl)-2-{[4-(4-Methylphenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetamide 4-Methylphenyl-triazole, pyridinyl, thioether ~466.9 Triazole, pyridinyl, thioether, amide Moderate (triazole N, pyridinyl N)
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide 3,4-Dichlorophenyl, pyrazolyl ~394.2 Pyrazolyl, dichloro, amide High (amide N-H, pyrazolyl O)

*Calculated from molecular formula C23H22ClN3O5S.

Key Observations :

  • The pyrazolyl acetamide lacks a sulfonyl group but forms robust N–H⋯O hydrogen-bonded dimers, enhancing crystallinity.
Hydrogen Bonding and Crystallinity
  • The target compound ’s sulfonyl group may participate in S=O⋯H–N interactions, similar to the pyrazolyl acetamide’s N–H⋯O dimers . Graph set analysis (as in ) would classify these as R2<sup>2</sup>(10) motifs, stabilizing crystal lattices.
  • The triazole analogue lacks strong hydrogen-bond donors, reducing crystallinity compared to the target compound.
Potential Pharmacological Implications

While direct activity data are unavailable, structural analogs suggest:

  • Oxadiazole and triazole derivatives : Often target enzymes (e.g., cyclooxygenase, kinases) due to heterocyclic bioisosterism .
  • Sulfonyl-containing compounds : Enhanced membrane permeability and target affinity (e.g., sulfonamide drugs) .

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